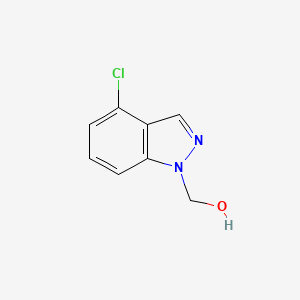
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of a corresponding naphthalenone derivative. One common method is the catalytic hydrogenation of 3-(Hydroxymethyl)-naphthalen-1-one using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives.
科学研究应用
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The dihydronaphthalenone core provides a rigid framework that can fit into binding sites of target proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
3-(Hydroxymethyl)-naphthalen-1-one: This compound lacks the dihydro component and has different reactivity and properties.
3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the hydroxymethyl group, affecting its chemical behavior and applications.
1-Naphthalenemethanol: This compound has a similar hydroxymethyl group but a different core structure, leading to different reactivity and applications.
Uniqueness: (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of the hydroxymethyl group and the dihydronaphthalenone core. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its unique structure makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(3S)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m0/s1 |
InChI 键 |
CREVFIPIRJCEIY-QMMMGPOBSA-N |
手性 SMILES |
C1[C@@H](CC(=O)C2=CC=CC=C21)CO |
规范 SMILES |
C1C(CC(=O)C2=CC=CC=C21)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)









